molecular formula C13H26N2O2 B595305 tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1303967-81-8

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B595305
CAS No.: 1303967-81-8
M. Wt: 242.363
InChI Key: AWYSTTQBDWOKLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with isopropylamine and tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl and isopropylamino groups contribute to its stability and ability to interact with various molecular targets .

Biological Activity

tert-Butyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1353963-65-1

The compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and potentially serving as a therapeutic agent for neurological disorders.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, studies show that similar compounds inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Certain studies have demonstrated that pyrrolidine derivatives possess dual inhibitory activity against prostaglandin and leukotriene synthesis, which are mediators of inflammation.

3. Neuroprotective Properties

Given its structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiproliferativeInhibition of cell cycle progression
Anti-inflammatoryDual inhibition of prostaglandin synthesis
NeuroprotectiveModulation of neurotransmitter levels

Case Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound, for their antiproliferative effects on human cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory properties of related compounds in vivo. The results showed that these compounds effectively reduced inflammation markers in animal models, indicating their potential for treating inflammatory diseases.

Research Findings

Recent findings suggest that the biological activity of this compound could be enhanced through structural modifications. For example, altering the substituents on the pyrrolidine ring may improve its efficacy and selectivity towards specific biological targets.

Properties

IUPAC Name

tert-butyl 2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-9-11-7-6-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYSTTQBDWOKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693549
Record name tert-Butyl 2-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303967-81-8
Record name tert-Butyl 2-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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